molecular formula C9H15N3 B13188902 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine

Cat. No.: B13188902
M. Wt: 165.24 g/mol
InChI Key: MPRZXBJTJAAFMO-UHFFFAOYSA-N
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Description

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system. The numbering "3,4-c" indicates the positions of ring fusion, with the pyrazole moiety attached to the pyridine at the 3 and 4 positions. The hydrogenation states (1H,4H,5H,6H,7H) denote partial saturation at specific positions, likely contributing to conformational rigidity and influencing pharmacological properties. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like apixaban, a direct oral anticoagulant .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-7(2)12-9-6-10-4-3-8(9)5-11-12/h5,7,10H,3-4,6H2,1-2H3

InChI Key

MPRZXBJTJAAFMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCNC2)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a catalyst. For example, the reaction of 2-bromo-5-iodopyridine with a pyrazole derivative can yield the desired compound through a series of steps including cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Pharmacological Notes References
1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine - Isopropyl group at position 1 Structural prototype; potential applications in anticoagulant or kinase inhibitor design. -
Apixaban Pyrazolo[3,4-c]pyridine - 4-Methoxyphenyl at N1
- 7-Oxo group
- 6-[4-(2-oxopiperidin-1-yl)phenyl]
- 3-Carboxamide
FDA-approved anticoagulant; inhibits Factor Xa to prevent thrombosis .
Methyl ester derivative Pyrazolo[3,4-c]pyridine - Methyl ester at position 3 (CAS 1707576-03-1) Increased lipophilicity; potential prodrug candidate for enhanced bioavailability .
Ethyl ester derivative Pyrazolo[3,4-c]pyridine - Ethyl ester at position 3 (CAS 1630096-68-2) Similar to methyl ester but with longer alkyl chain; may alter metabolic stability .
6-(tert-Butoxycarbonyl) derivative Pyrazolo[3,4-c]pyridine - tert-Butyl ester at position 6 (CAS 821785-76-6) Bulky substituent improves stability during synthesis; used in intermediate steps .
Pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine - Carboxylic acid at position 3 Different ring fusion ([3,4-b] vs. [3,4-c]); altered electronic properties affect target binding .
Imidazo[4,5-c]pyridine derivative Imidazo[4,5-c]pyridine - 4-Methylphenyl at position 1 Replacement of pyrazole with imidazole; distinct hydrogen-bonding and pharmacokinetic profiles .

Key Research Findings

Impact of Substituents on Bioactivity :

  • Apixaban’s 4-methoxyphenyl and 2-oxopiperidinyl groups enhance Factor Xa binding affinity and oral bioavailability, making it clinically effective .
  • Methyl and ethyl esters at position 3 (e.g., CAS 1707576-03-1 and 1630096-68-2) increase lipophilicity (logP >2), favoring membrane permeability but requiring hydrolysis for activation .

Structural Isomerism :

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit distinct pharmacological profiles due to altered ring fusion positions. For instance, the [3,4-b] isomer may interact differently with enzymatic active sites compared to the [3,4-c] core .

Synthetic Accessibility :

  • tert-Butyl-protected derivatives (e.g., CAS 821785-76-6) are common intermediates in multistep syntheses, leveraging the group’s stability under acidic conditions .

Physicochemical and Pharmacokinetic Properties

Property 1-(Propan-2-YL)-Pyrazolo[3,4-c]pyridine Apixaban Methyl Ester Ethyl Ester
Molecular Weight ~207.3 (estimated) 459.50 217.65 231.68
logP (Predicted) ~2.5 2.1 (experimental) ~1.8 ~2.3
Solubility Low (hydrophobic isopropyl) Moderate (polar carboxamide) Low (ester group) Low (ester group)
Metabolic Stability High (steric hindrance) Moderate (oxopiperidine metabolism) Variable (ester hydrolysis) Variable (ester hydrolysis)

Biological Activity

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields such as pharmacology and medicinal chemistry.

  • Chemical Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator. For instance:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), showing an IC50 value of 0.2 nM in certain derivatives .
  • Receptor Modulation : The compound can modulate pathways involved in inflammation and cancer progression by targeting specific receptors or enzymes involved in these processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo compounds. For example:

  • Cell Line Studies : Compounds derived from pyrazolo[3,4-b]pyridine have shown significant cytotoxic effects against various cancer cell lines including A172, U87MG (glioblastoma), and A375 (melanoma). The antiproliferative effects were observed with micromolar concentrations .
CompoundCell LineIC50 (µM)
Compound 15yA1720.2 nM
Compound XA37526 µM
Compound YMCF73.79 µM

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammatory responses. This is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Antimicrobial Activity

Research indicates that pyrazolo compounds also possess antimicrobial properties. They have been evaluated against various bacterial strains and fungi, showing promising results that warrant further investigation into their therapeutic applications.

Case Studies

  • TBK1 Inhibitors : A study identified derivatives of pyrazolo[3,4-b]pyridine as novel TBK1 inhibitors that effectively inhibited downstream signaling pathways involved in immune responses and cancer progression. These compounds demonstrated significant selectivity and potency against TBK1 with implications for drug development targeting immune-related diseases .
  • Antitumor Activity : Another study reported the synthesis of various pyrazole derivatives that exhibited significant cytotoxicity against HepG2 and HCT116 cell lines. The most potent derivatives showed IC50 values below 5 µM, indicating strong potential for further development as anticancer agents .

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